![molecular formula C11H11N5 B1411343 4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole CAS No. 1706455-05-1](/img/structure/B1411343.png)
4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole
Overview
Description
“4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole” is a chemical compound with the molecular formula C11H11N5 . Its average mass is 213.238 Da and its monoisotopic mass is 213.101440 Da .
Synthesis Analysis
The synthesis of 4-hydrazino-5H-pyrimido[5,4-b]indole and related compounds has been described in the literature . The process starts with ethyl 3-aminoindole-2-carboxylate 1, and 5H-pyrimido[5,4-b]indol-4-one 2 is obtained (80%) by condensing with formamide. Reactions of 2 with phosphorus oxychloride and phosphorus pentasulfide give respectively, 4-chloro-5H-pyrimido[5,4-b]indole 3 (70%) and 5H-pyrimido[5,4-b]indole-4-thione 4 (80%). Compound 3 reacts with amines (morpholine, piperidine) to give the respective 4-amino-5H-pyrimido[5,4-b]-indoles 5, and compound 4 reacts with hydrazine to give 4-hydrazino-5H-pyrimido[5,4-b]indole 6 (80%) .Molecular Structure Analysis
The molecular structure of 4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole consists of 11 Hydrogen atoms, 11 Carbon atoms, and 5 Nitrogen atoms .Chemical Reactions Analysis
The chemical reactions of 4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole involve various transformations. For instance, compound 3 reacts with amines (morpholine, piperidine) to give the respective 4-amino-5H-pyrimido[5,4-b]-indoles 5, and compound 4 reacts with hydrazine to give 4-hydrazino-5H-pyrimido[5,4-b]indole 6 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole include a molecular weight of 213.24 g/mol. The molecule contains a total of 29 bond(s). There are 18 non-H bond(s), 15 multiple bond(s), 1 rotatable bond(s), 15 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 2 nine-membered ring(s), 1 N hydrazine(s), 1 Pyrrole(s) and 1 Pyrimidine(s) .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : 4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole and related compounds are synthesized through various chemical reactions. Starting from ethyl 3-aminoindole-2-carboxylate, a series of transformations involving formamide, phosphorus oxychloride, and phosphorus pentasulfide are used to produce different derivatives of 5H-pyrimido[5,4-b]indole, including 4-hydrazino-5H-pyrimido[5,4-b]indole (Monge et al., 1986).
Applications in Medicine
- Antitumor Activity : Certain derivatives of 4-hydrazino-8-methyl-5H-pyrimido[5,4-b]indole have been explored for their antitumor properties. Research has shown that specific compounds synthesized from 4-hydrazino-5-methyl-1H-pyridin-2-one have promising antineoplastic activities in vitro and in vivo (Nguyen et al., 1990).
Cardiovascular and Blood Platelet Applications
- Selective Thromboxane Synthetase Inhibitors : Derivatives of 4-hydrazino-8-methyl-5H-pyrimido[5,4-b]indole have been synthesized and studied for their activity as selective thromboxane synthetase inhibitors and antihypertensive agents. Some of these compounds show significant potential in these areas (Monge et al., 1987).
- Antihypertensive Agents : The antihypertensive effects of certain pyridazino[4,5-b]indole derivatives, including those related to 4-hydrazino-8-methyl-5H-pyrimido[5,4-b]indole, have been studied, showing notable activity in animal models (Monge Vega et al., 1982).
Synthesis and Structural Studies
- Synthetic Pathways and Heterocyclic Compounds : Research into the synthesis of various derivatives of pyrimido[5,4-b]indoles, including methods involving benzannulated enyne-carbodiimides, highlights the chemical diversity and potential applications of these compounds in areas like DNA binding (Lu et al., 2002).
- Phosphodiesterase Inhibitors : Some derivatives of 4-amino-7,8-dimethoxy-5H-pyrimido[5,4-b]indole have been synthesized and studied as inhibitors of phosphodiesterases, which are important in the cardiovascular system (Monge et al., 1993).
Mechanism of Action
Target of Action
The primary target of 4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole is thromboxane synthetase . Thromboxane synthetase is an enzyme that plays a crucial role in the synthesis of thromboxane, a potent vasoconstrictor and platelet aggregating agent .
Mode of Action
4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole acts as an inhibitor of thromboxane synthetase . By inhibiting this enzyme, the compound prevents the synthesis of thromboxane, thereby reducing vasoconstriction and platelet aggregation .
Biochemical Pathways
The inhibition of thromboxane synthetase affects the arachidonic acid pathway . This pathway is responsible for the production of various eicosanoids, including thromboxanes. By inhibiting thromboxane synthetase, the compound shifts the pathway towards the production of other eicosanoids, potentially leading to altered physiological responses .
Result of Action
The inhibition of thromboxane synthetase by 4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole can lead to a decrease in vasoconstriction and platelet aggregation
properties
IUPAC Name |
(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-6-2-3-8-7(4-6)9-10(15-8)11(16-12)14-5-13-9/h2-5,15H,12H2,1H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQDFINHZCEAFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN=C3NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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